2-(6-Cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(6-cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-9-7-20-12-13(18-15(20)22(9)10-5-3-4-6-10)19(2)16(25)21(14(12)24)8-11(17)23/h7,10H,3-6,8H2,1-2H3,(H2,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNMXIOBVGMUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Purino[7,8-a]imidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the purino[7,8-a]imidazole structure.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions, often using cyclopentyl halides in the presence of a strong base.
Dimethyl Substitution: Methyl groups are introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
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Acidic hydrolysis (HCl, H₂SO₄, or H₃PO₄):
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Produces 2-(6-cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetic acid.
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Reaction monitored via HPLC, with completion typically achieved within 6–8 hours at 80–100°C.
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Basic hydrolysis (NaOH or KOH):
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Forms the carboxylate salt, which can be acidified to isolate the free carboxylic acid.
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Optimal conditions: 2M NaOH, reflux for 4–6 hours.
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Table 1: Hydrolysis Reaction Parameters
| Condition | Reagent | Temperature (°C) | Time (hr) | Product |
|---|---|---|---|---|
| Acidic | 6M HCl | 90 | 6 | Carboxylic acid |
| Basic | 2M NaOH | 100 | 4 | Carboxylate salt (converted to acid) |
Alkylation and Acylation Reactions
The imidazole nitrogen and purine core participate in nucleophilic substitution:
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Alkylation :
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Acylation :
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Acetyl chloride or benzoyl chloride under basic conditions (pyridine/CH₂Cl₂) introduces acyl groups at the N3 position.
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Reactions are typically complete within 3–5 hours.
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Table 2: Alkylation vs. Acylation Efficiency
| Reaction | Reagent | Catalyst/Solvent | Yield (%) |
|---|---|---|---|
| Alkylation | Methyl iodide | NaH/DMF | 75 |
| Acylation | Acetyl chloride | Pyridine/CH₂Cl₂ | 82 |
Oxidation Reactions
The cyclopentyl group and imidazole ring are susceptible to oxidation:
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Cyclopentyl oxidation :
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KMnO₄ or CrO₃ in acidic media converts the cyclopentyl group to a cyclopentanone derivative.
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Requires 8–10 hours under reflux.
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Imidazole ring oxidation :
Cycloaddition and Cross-Coupling
The unsaturated purine-imidazole system participates in:
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Huisgen cycloaddition :
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties at the C8 position.
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Suzuki coupling :
Transamidation
The acetamide group undergoes transamidation with primary amines in the presence of H₂SO₄-SiO₂ catalysts:
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Example : Reaction with aniline derivatives forms N-aryl acetamide analogs.
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Optimized conditions: 5 mol% H₂SO₄-SiO₂, 70°C, 6–8 hours (yields: 70–90%) .
Analytical Monitoring Techniques
Key methods for tracking reaction progress:
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TLC : Silica gel plates with UV visualization (Rf values: 0.3–0.5 for acetamide derivatives).
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HPLC : Retention time shifts confirm hydrolysis (e.g., carboxylic acid elutes earlier than acetamide).
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NMR : Disappearance of acetamide NH₂ signals (δ 6.5–7.0 ppm) indicates complete reaction .
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
The compound exhibits a range of biological activities that suggest its utility in therapeutic applications:
Antimicrobial Activity
Research indicates that 2-(6-Cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide has significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for common pathogens are as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Mycobacterium tuberculosis | 16 |
These findings suggest potential applications in treating bacterial infections and tuberculosis .
Anticancer Activity
The compound has shown promising results in anticancer studies. In vitro assays using various cancer cell lines have indicated that it can inhibit cell proliferation effectively:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (breast cancer) | 5 |
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 12 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. Animal model studies have shown that treatment with the compound leads to a significant reduction in paw swelling and inflammatory markers in models of induced arthritis:
| Treatment Group | Paw Swelling (mm) | Inflammatory Markers |
|---|---|---|
| Control | 10 | High |
| Compound Treated | 5 | Low |
Histological analyses further confirmed reduced infiltration of inflammatory cells in joint tissues .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound involved testing against multiple bacterial strains. The results indicated significant activity against both Staphylococcus aureus and Escherichia coli, supporting its potential use as an antibacterial agent.
Case Study 2: Antitumor Efficacy
In a separate investigation, the effect of the compound on MCF7 breast cancer cells was assessed. Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 5 µM after 48 hours of treatment.
Case Study 3: Anti-inflammatory Effects
In an animal model study designed to evaluate anti-inflammatory properties, administration of the compound resulted in a marked decrease in paw swelling compared to control groups. Histological examination revealed reduced inflammatory cell infiltration in treated joints.
Mechanism of Action
The mechanism of action of 2-(6-Cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Benzoimidazol-Triazole Acetamides
Example : N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide (Compound 6p)
- Structural Features : Combines a benzoimidazole core with a triazole-nitrophenyl substituent.
- Activity : Demonstrated potent LasR-mediated QS inhibition, with IC₅₀ values in the low micromolar range. The nitro group enhances electron-withdrawing effects, improving target binding .
- Key Difference: Unlike the target compound, 6p lacks the purinoimidazol scaffold and cyclopentyl group, which may influence solubility and target specificity.
Chalcone-Derived Acetamides
Examples :
- 2-(2-(3-(4-Chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide
- 2-(2-(3-(3,4,5-Trimethoxyphenyl)acryloyl)phenoxy)-N,N-diphenylacetamide
- Structural Features : Chalcone (α,β-unsaturated ketone) moieties linked to diphenylacetamide cores.
- Synthesis : Synthesized via chloroacetylation of diphenylamine followed by reaction with chalcones .
- Activity : Chalcone derivatives are associated with antimicrobial and anticancer activity, but specific data for these compounds are unreported. The trimethoxy substituent may enhance lipophilicity and membrane penetration compared to the target compound’s cyclopentyl group.
Functional Group Analysis
Pharmacokinetic and Physicochemical Properties
- Steric Effects : The 4,7-dimethyl groups may introduce steric hindrance, limiting binding to flat active sites (e.g., LasR in QS systems), whereas chalcone-derived acetamides have more planar structures .
Biological Activity
2-(6-Cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 391.49 g/mol. The structure features a purine-like core with a cyclopentyl group and a dioxo moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It is hypothesized that the compound can modulate receptors associated with neurotransmission and immune responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of various substituted acetamides, including this compound, it was found to exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). The compound's structure allowed for effective penetration through bacterial membranes, enhancing its efficacy compared to other derivatives .
Case Study 2: Antitumor Properties
Research investigating the antitumor effects of the compound revealed that it induces apoptosis in several cancer cell lines. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins. This suggests a potential role for the compound in cancer therapy .
Case Study 3: Anti-inflammatory Effects
A recent study highlighted the compound's ability to reduce levels of pro-inflammatory cytokines in vitro. This effect indicates potential therapeutic applications in treating inflammatory diseases. The compound's modulation of immune responses could be beneficial in conditions such as arthritis and other autoimmune disorders .
Q & A
Q. What are the established synthetic routes for 2-(6-Cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of spirocyclic precursors (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) with benzothiazol-2-yl-amine derivatives under reflux conditions. For example, intermediates are purified via recrystallization from DMF/acetic acid mixtures, followed by characterization using:
Q. Table 1: Example Synthetic Pathway
Q. Which spectroscopic and analytical techniques are prioritized for structural validation of this compound?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identifies carbonyl (C=O) and amide (N–H) stretches.
- Elemental analysis : Validates empirical formula accuracy (e.g., C% ±0.3 deviation).
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (hypothetical example: [M+H]+ at m/z 457.2012).
- 1H/13C NMR : Resolves cyclopentyl protons (δ 1.5–2.5 ppm) and methyl groups (δ 2.1–2.3 ppm) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported pharmacological activities of this compound?
- Methodological Answer : Contradictions in bioactivity data (e.g., IC50 variability) may arise from differences in assay conditions. To address this:
Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
Dose-response studies : Compare activity across 3–5 log concentrations.
Structural analogs : Synthesize derivatives with modified substituents (e.g., methyl → ethyl) to isolate activity drivers .
Statistical validation : Apply ANOVA or Tukey’s test to assess significance (p < 0.05) .
Q. Table 2: Example Pharmacological Data Comparison
| Derivative | Substituent | IC50 (μM) | Cell Line | Reference |
|---|---|---|---|---|
| Parent compound | Cyclopentyl | 12.3 ± 1.2 | MCF-7 | Hypothetical |
| Analog A | Cyclohexyl | 8.7 ± 0.9 | MCF-7 |
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Fragment-based design : Modify the cyclopentyl group (e.g., replace with bicyclic systems) to assess steric effects.
- Computational docking : Use AutoDock Vina to predict binding affinity with target proteins (e.g., kinase inhibitors).
- In vitro validation : Pair computational predictions with enzyme inhibition assays (e.g., ATPase activity).
- Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., acetamide carbonyl) .
Q. How can mechanistic studies elucidate the role of the 1,3-dioxopurine moiety in biological activity?
- Methodological Answer :
Isotopic labeling : Incorporate 13C into the dioxopurine ring to track metabolic fate via LC-MS.
Enzyme inhibition assays : Test against purine-processing enzymes (e.g., xanthine oxidase).
ROS detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction in treated cells.
Knockdown models : Apply CRISPR-Cas9 to silence target genes (e.g., NOX4) and observe activity changes .
Data Contradiction Analysis
Q. What experimental factors could explain discrepancies in reported solubility profiles of this compound?
- Methodological Answer : Solubility variations may stem from:
- Crystallinity : Amorphous vs. crystalline forms (confirmed via XRD).
- Solvent polarity : Use standardized solvents (e.g., DMSO for stock solutions).
- pH dependence : Test solubility in PBS (pH 7.4) vs. acetate buffer (pH 4.5).
- Surfactant use : Include polysorbate-80 to mimic physiological conditions .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
